molecular formula C17H27NO2 B5118244 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine

1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine

Cat. No. B5118244
M. Wt: 277.4 g/mol
InChI Key: OSVIPOUOVPUYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMPEA-piperidine or DMP-piperidine. It belongs to the class of piperidine compounds and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine is not fully understood. However, it has been suggested that this compound may act as a modulator of the immune system and may also have an effect on the central nervous system.
Biochemical and Physiological Effects:
1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. This compound has also been shown to have an anti-tumor effect in some studies. In addition, it has been suggested that this compound may have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine in lab experiments is its potential therapeutic applications. This compound has been shown to have a range of effects that make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the study of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method of this compound to make it more accessible for research purposes.
Conclusion:
1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, and may have a neuroprotective effect. Despite its complex synthesis method, this compound has promising potential for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine is a multi-step process that involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form 2-(3,4-dimethylphenoxy)propanol. This intermediate is then reacted with sodium hydride and 1-bromopropane to form 2-(3,4-dimethylphenoxy)propyl bromide. The final step involves the reaction of 2-(3,4-dimethylphenoxy)propyl bromide with piperidine in the presence of potassium carbonate to form 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine.

Scientific Research Applications

1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-15-6-7-17(14-16(15)2)20-13-12-19-11-10-18-8-4-3-5-9-18/h6-7,14H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVIPOUOVPUYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCCN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.